molecular formula C9H15N3O2 B15048240 Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B15048240
M. Wt: 197.23 g/mol
InChI Key: JHQMBGAKJKELLP-UHFFFAOYSA-N
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Description

Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of methyl hydrazine with ethyl acetoacetate. The reaction is carried out in the presence of a base catalyst, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then treated with dimethylamine to introduce the dimethylamino group. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent-free reactions and catalytic amounts of base, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors. The pyrazole ring provides a rigid scaffold that can enhance the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(dimethylamino)methyl]-2-methyl-5-oxopentanoate: Another compound with a similar structure but different functional groups.

    1-Phenyl-3-methyl-5-pyrazolone: A pyrazolone derivative with different substituents on the pyrazole ring.

Uniqueness

Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 5-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-11(2)6-8-7(9(13)14-4)5-10-12(8)3/h5H,6H2,1-4H3

InChI Key

JHQMBGAKJKELLP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CN(C)C

Origin of Product

United States

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